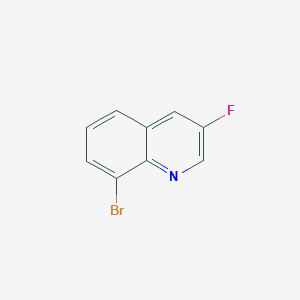

8-Bromo-3-fluoroquinoline

Vue d'ensemble

Description

8-Bromo-3-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN and a molecular weight of 226.05 . It is a solid substance and is typically used for research and development purposes .

Molecular Structure Analysis

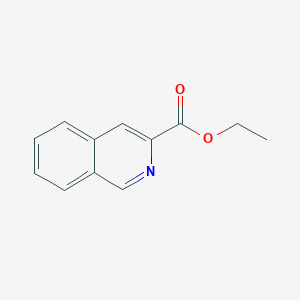

The molecular structure of this compound consists of a bicyclic compound that includes a pyridine ring fused to phenol . The InChI code for this compound is 1S/C9H5BrFN/c10-7-4-6-2-1-3-8 (11)9 (6)12-5-7/h1-5H .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 226.05 . The compound’s exact mass is 224.95894 g/mol . It has a topological polar surface area of 12.9 Ų .

Applications De Recherche Scientifique

Synthesis and Reactivity

A general approach to 3-haloquinolines, including 3-fluoro-, 3-chloro-, and 3-bromoquinolines, utilizes the Friedländer reaction of α-haloketones. This method has been applied under parallel synthesis conditions, highlighting the versatility and reactivity of such compounds for further chemical transformations (Ryabukhin et al., 2011).

Antimicrobial Activity

New thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, utilizing 8-bromo-3-fluoroquinoline as a core structure, have been synthesized and tested for their biological activities. These compounds demonstrated significant antibacterial activity against various pathogenic bacterial strains, indicating their potential as antimicrobial agents (Abdel‐Wadood et al., 2014).

In Vitro Cytotoxic Studies

Compounds derived from 8-hydroxyquinoline, including those with bromo and fluoro substituents, have been investigated for their in vitro cytotoxicity. These studies revealed that certain metal complexes of these derivatives exhibit enhanced antiproliferative activity against breast cancer cell lines, suggesting their potential in cancer treatment (Kotian et al., 2021).

Corrosion Detection

The utility of 8-hydroxyquinoline derivatives in corrosion detection has been explored, demonstrating their effectiveness in indicating corrosion via a fluorescence mechanism. This application is particularly relevant in the field of material science, where early detection of corrosion is crucial for maintaining the integrity of metal structures (Roshan et al., 2018).

Photophysical Properties

The photophysical properties of hydroxyquinolines with extended fluorophores have been studied for their potential in turn-on and ratiometric sensing of cations. These properties are of interest for developing new fluorescent sensors and imaging agents in biological research (Palacios et al., 2007).

Safety and Hazards

8-Bromo-3-fluoroquinoline is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mécanisme D'action

Target of Action

8-Bromo-3-fluoroquinoline, like other fluoroquinolones, primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication .

Mode of Action

This compound interacts with its targets by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the DNA replication process, leading to the death of the bacterial cell

Pharmacokinetics

Fluoroquinolones, in general, are known to have favorable pharmacokinetic profiles, resulting in higher serum concentrations . They exhibit good absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth by disrupting DNA replication . This leads to the death of the bacterial cell .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain ions or pH levels can affect the stability and activity of the compound . .

Propriétés

IUPAC Name |

8-bromo-3-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXZJENSGNZKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479742 | |

| Record name | 8-Bromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

834884-06-9 | |

| Record name | 8-Bromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

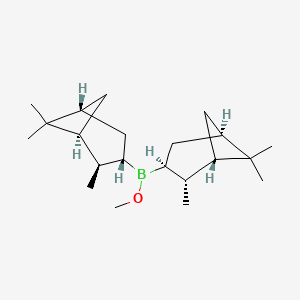

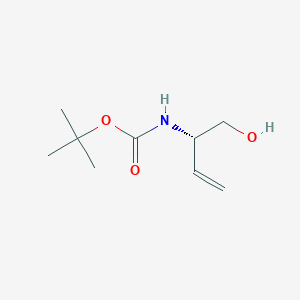

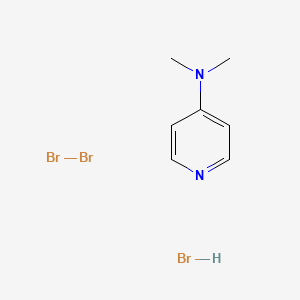

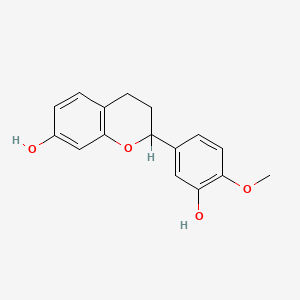

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

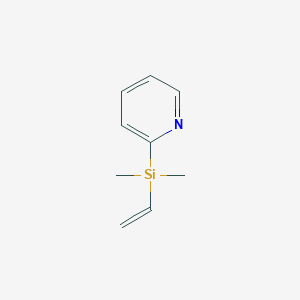

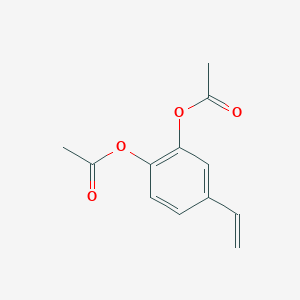

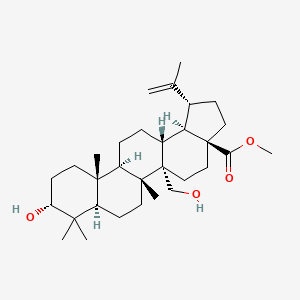

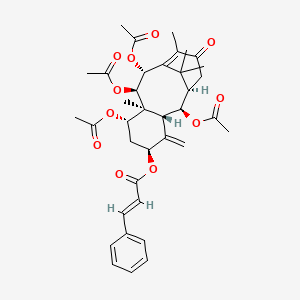

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1631517.png)

![5-Chloroimidazo[1,2-A]pyrazine](/img/structure/B1631542.png)